Cas no 2020137-92-0 (3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde)

3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde
- EN300-1620116
- 2020137-92-0
-
- Inchi: 1S/C12H22O/c1-4-11-5-6-12(8-11,9-13)7-10(2)3/h9-11H,4-8H2,1-3H3
- InChI Key: BORDQRYMLMENQM-UHFFFAOYSA-N
- SMILES: O=CC1(CC(C)C)CCC(CC)C1
Computed Properties
- Exact Mass: 182.167065321g/mol
- Monoisotopic Mass: 182.167065321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 17.1Ų
3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1620116-0.5g |
3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde |
2020137-92-0 | 0.5g |
$1056.0 | 2023-06-04 | ||
Enamine | EN300-1620116-5.0g |
3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde |
2020137-92-0 | 5g |
$3189.0 | 2023-06-04 | ||
Enamine | EN300-1620116-1.0g |
3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde |
2020137-92-0 | 1g |
$1100.0 | 2023-06-04 | ||
Enamine | EN300-1620116-2.5g |
3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde |
2020137-92-0 | 2.5g |
$2155.0 | 2023-06-04 | ||
Enamine | EN300-1620116-10000mg |
3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde |
2020137-92-0 | 10000mg |
$4236.0 | 2023-09-22 | ||
Enamine | EN300-1620116-0.05g |
3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde |
2020137-92-0 | 0.05g |
$924.0 | 2023-06-04 | ||
Enamine | EN300-1620116-100mg |
3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde |
2020137-92-0 | 100mg |
$867.0 | 2023-09-22 | ||
Enamine | EN300-1620116-5000mg |
3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde |
2020137-92-0 | 5000mg |
$2858.0 | 2023-09-22 | ||
Enamine | EN300-1620116-250mg |
3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde |
2020137-92-0 | 250mg |
$906.0 | 2023-09-22 | ||
Enamine | EN300-1620116-10.0g |
3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde |
2020137-92-0 | 10g |
$4729.0 | 2023-06-04 |
3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde Related Literature
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
Additional information on 3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde
Introduction to 3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde (CAS No. 2020137-92-0)
3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde (CAS No. 2020137-92-0) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its cyclopentane ring, substituted with an ethyl group and a 2-methylpropyl group, and a carbaldehyde functional group. The combination of these structural features imparts specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The chemical formula of 3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde is C13H24O, and its molecular weight is approximately 196.33 g/mol. The compound is a colorless liquid at room temperature and has a distinct odor. Its physical properties, such as boiling point, melting point, and solubility in various solvents, are crucial for its handling and application in laboratory settings. Recent studies have focused on optimizing the synthesis of this compound to improve yield and purity, which are essential for its use in downstream applications.
In the pharmaceutical industry, 3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde has shown promise as an intermediate in the synthesis of novel drugs. Its cyclopentane ring and carbaldehyde group provide a versatile platform for the introduction of various functional groups, enabling the creation of compounds with diverse biological activities. For instance, researchers have explored the use of this compound in the development of anti-inflammatory agents and analgesics. The ability to modify the substituents on the cyclopentane ring allows for fine-tuning of pharmacological properties, such as potency and selectivity.
One of the key challenges in the synthesis of 3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde is achieving high stereoselectivity. The presence of multiple chiral centers in the molecule can lead to the formation of different stereoisomers, which may have distinct biological activities. Recent advancements in asymmetric catalysis have enabled chemists to control the stereochemistry during synthesis, thereby producing enantiomerically pure forms of the compound. This is particularly important for pharmaceutical applications where enantiomeric purity can significantly impact drug efficacy and safety.
Beyond pharmaceuticals, 3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde has found applications in materials science. Its unique chemical structure makes it suitable for use as a monomer in polymer synthesis. Polymers derived from this compound exhibit excellent thermal stability and mechanical properties, making them useful in various industrial applications, such as coatings, adhesives, and composite materials. Additionally, the presence of functional groups on the polymer backbone can be exploited to introduce additional functionalities, such as conductivity or biodegradability.
In the realm of chemical synthesis, 3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde serves as a valuable building block for constructing more complex molecules. Its reactivity with various reagents allows for the formation of a wide range of derivatives through reactions such as aldol condensation, Grignard addition, and Wittig olefination. These derivatives can be further modified to create compounds with tailored properties for specific applications. For example, researchers have used this compound to synthesize novel catalysts with enhanced activity and selectivity for specific reactions.
The environmental impact of chemicals used in industrial processes is an increasingly important consideration. Studies on the biodegradability and toxicity of 3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde have shown that it exhibits low toxicity and good biodegradability under controlled conditions. This makes it a more environmentally friendly alternative to some traditional chemicals used in similar applications. However, ongoing research is necessary to fully understand its long-term environmental impact.
In conclusion, 3-ethyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde (CAS No. 2020137-92-0) is a versatile organic compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and reactivity make it an attractive intermediate for the development of novel drugs and materials. Ongoing research continues to explore new ways to optimize its synthesis and expand its utility in various fields.
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